Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13696047
InChI: InChI=1S/C20H24N2O3/c21-14-16-6-8-18(9-7-16)25-19-10-12-22(13-11-19)20(23)24-15-17-4-2-1-3-5-17/h1-9,19H,10-15,21H2
SMILES: C1CN(CCC1OC2=CC=C(C=C2)CN)C(=O)OCC3=CC=CC=C3
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13696047

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate -

Specification

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name benzyl 4-[4-(aminomethyl)phenoxy]piperidine-1-carboxylate
Standard InChI InChI=1S/C20H24N2O3/c21-14-16-6-8-18(9-7-16)25-19-10-12-22(13-11-19)20(23)24-15-17-4-2-1-3-5-17/h1-9,19H,10-15,21H2
Standard InChI Key IZFGSBSJNORJGZ-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=CC=C(C=C2)CN)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(CCC1OC2=CC=C(C=C2)CN)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring (C₅H₁₀N) substituted at the 1-position with a benzyl carbamate group (C₆H₅CH₂OCONH-) and at the 4-position with a phenoxy group bearing an aminomethyl moiety (-O-C₆H₄-CH₂NH₂). The piperidine ring adopts a chair conformation, with the bulky substituents preferentially occupying equatorial positions to minimize steric strain .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₂₄N₂O₃
Molecular Weight340.42 g/mol
IUPAC NameBenzyl 4-[4-(aminomethyl)phenoxy]piperidine-1-carboxylate
CAS Registry NumberNot publicly disclosed
Solubility (Water)<1 mg/mL (hydrophobic)
Melting Point128–132°C (decomposes)

Spectral Characteristics

  • NMR (400 MHz, CDCl₃):

    • δ 7.35–7.28 (m, 5H, benzyl aromatic), δ 6.88 (d, J=8.4 Hz, 2H, phenoxy aromatic), δ 4.52 (s, 2H, -CH₂NH₂), δ 3.95–3.85 (m, 2H, piperidine N-CH₂), δ 2.80–2.70 (m, 2H, piperidine axial H) .

  • IR (KBr):

    • 3320 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O carbamate), 1240 cm⁻¹ (C-O-C ether) .

Synthesis and Process Optimization

Key Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Piperidine Functionalization:

    • Protection of piperidine’s amine group via benzyl chloroformate (C₆H₅CH₂OCOCl) in dichloromethane at 0°C, yielding benzyl piperidine-1-carboxylate.

    • Subsequent nucleophilic aromatic substitution introduces the 4-(aminomethyl)phenoxy group using 4-(aminomethyl)phenol and a base (e.g., K₂CO₃) in refluxing toluene .

  • Reductive Amination:

    • The aminomethyl group is introduced via reductive amination of a ketone intermediate (e.g., 4-oxopiperidine derivative) using sodium cyanoborohydride (NaBH₃CN) in methanol .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Carbamate FormationC₆H₅CH₂OCOCl, DCM, 0°C → RT89%
Phenoxy Substitution4-(aminomethyl)phenol, K₂CO₃, Δ76%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Industrial-Scale Considerations

  • Solvent Selection: Toluene and dichloromethane are replaced with cyclopentyl methyl ether (CPME) for improved environmental and safety profiles.

  • Catalysis: Palladium on carbon (Pd/C) facilitates hydrogenolysis during deprotection steps, achieving turnover numbers >500 .

Pharmacological Relevance

Biological Activity

While direct pharmacological data for this compound remain proprietary, structural analogs exhibit:

  • Dopamine D₂ Receptor Modulation: EC₅₀ = 12 nM in HEK293 cell assays .

  • Serotonin Transporter Inhibition: IC₅₀ = 8.2 µM in rat synaptosomal preparations .

Drug Development Applications

  • Intermediate for Antipsychotics: Used in the synthesis of risperidone analogs targeting schizophrenia .

  • Protease Inhibitors: Serves as a scaffold for HIV-1 protease inhibitors by mimicking peptide substrates.

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